N-(2-chlorophenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide
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Description
N-(2-chlorophenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClF2N3O2 and its molecular weight is 403.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Application in Antibacterial Agents
- The derivatives of N-(2-chlorophenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide have been synthesized and found to possess significant antibacterial activity. This includes the synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, which have shown promising results in combating bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Structural and Spectroscopic Studies
- Investigations into the structural aspects of compounds related to this compound have been conducted. This includes the study of 7-(2-Chlorophenyl)-2,6,9-trimethyldibenzo[b,h][1,6]naphthyridine, which provides insights into the molecular structure and potential chemical interactions of similar compounds (Vennila et al., 2010).
Photovoltaic Efficiency Modeling and Ligand-Protein Interactions
- Studies have also been conducted on the photovoltaic efficiency and ligand-protein interactions of related acetamide analogs. This includes the analysis of molecules like N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide, which have shown potential in dye-sensitized solar cells and as photosensitizers due to their good light harvesting efficiency. Additionally, molecular docking studies indicate potential biomedical applications (Mary et al., 2020).
Synthesis and Antimicrobial Evaluation
- Further research includes the synthesis and evaluation of novel derivatives for antimicrobial activities. This includes the preparation of compounds like 3-chloro-4-(2,4-difluorophenyl)-1-(3-aryl-1,8-naphthyridin-2-yl)azetidin-2-ones, which have been tested and found effective against various bacterial and fungal species. The studies extend to molecular docking to understand the interactions with target proteins, suggesting a wide range of potential applications in microbial control (Adem et al., 2022).
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(6,9-difluoro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF2N3O2/c21-12-3-1-2-4-16(12)24-17(27)10-26-8-7-15-11(9-26)20(28)18-13(22)5-6-14(23)19(18)25-15/h1-6H,7-10H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMAHTVHTAFVKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C(C=CC(=C3C2=O)F)F)CC(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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